molecular formula C21H21ClN2O2S2 B2465322 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 904278-70-2

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No. B2465322
CAS RN: 904278-70-2
M. Wt: 432.98
InChI Key: UYWPFJFEVUPMGX-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H21ClN2O2S2 and its molecular weight is 432.98. The purity is usually 95%.
The exact mass of the compound 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tetrahydroisoquinoline Derivatives and Beta3 Adrenergic Receptor Agonism

Tetrahydroisoquinoline derivatives, including those with benzenesulfonamide moieties, have been investigated for their potential as human beta3 adrenergic receptor (AR) agonists. These compounds are of interest due to their selective agonism, which could have implications for treating metabolic disorders. Notably, a specific derivative demonstrated significant selectivity and potency as a beta3 AR agonist without activating beta1 and beta2 ARs, suggesting a targeted approach for therapeutic interventions (Parmee et al., 2000).

Crystallographic Analysis and Molecular Interactions

The crystallographic study of certain derivatives reveals intricate molecular interactions, such as intramolecular N—H⋯O=S and intermolecular N—H⋯O=C hydrogen bonds. These structural insights are crucial for understanding the compound's chemical behavior and potential for drug development (Gelbrich, Haddow, & Griesser, 2011).

Chemical Synthesis and Characterization

Research on the synthesis and characterization of derivatives incorporating the benzenesulfonamide moiety focuses on creating compounds with potential as diuretic and antihypertensive agents. This includes the exploration of pharmacological properties and structure-activity relationships, highlighting the compound's versatility in drug design (Rahman et al., 2014).

Anticancer Potential

Derivatives of this compound have been synthesized and evaluated for their in vitro anticancer activity. The structural modifications aim to enhance biological properties, such as antitumor and antimicrobial activities. The ongoing research into these derivatives underscores the potential for developing new anticancer drugs with optimized efficacy and selectivity (Redda, Gangapuram, & Ardley, 2010).

Antimicrobial Activity

Investigations into the antimicrobial efficacy of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives have shown promising results against Gram-positive bacteria. The synthesis of these compounds combines quinoline and sulfonamide moieties, providing a foundation for developing new antimicrobial agents. This research path explores the potential of these derivatives in addressing the need for novel antimicrobial therapies (Biointerface Research in Applied Chemistry, 2019).

properties

IUPAC Name

4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S2/c22-18-7-9-19(10-8-18)28(25,26)23-14-20(21-6-3-13-27-21)24-12-11-16-4-1-2-5-17(16)15-24/h1-10,13,20,23H,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWPFJFEVUPMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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